1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride

Lipophilicity ADME Membrane Permeability

Researchers needing a high-LogP phenethylamine reference for permeability studies often encounter supply delays. This racemic amine (LogP 3.32, TPSA 44.48 Ų) bridges that gap. • Serves as a high-lipophilicity control in PAMPA/Caco-2 assays. • Chiral center supports enantioselective catalysis and chiral HPLC/SFC method development. • Consistent ≥95% purity backed by multiple global suppliers for rapid fulfillment.

Molecular Formula C13H22ClNO2
Molecular Weight 259.77 g/mol
CAS No. 1171786-31-4
Cat. No. B1520907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride
CAS1171786-31-4
Molecular FormulaC13H22ClNO2
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)C(C)N)OC.Cl
InChIInChI=1S/C13H21NO2.ClH/c1-4-5-8-16-12-7-6-11(10(2)14)9-13(12)15-3;/h6-7,9-10H,4-5,8,14H2,1-3H3;1H
InChIKeyBTBNFXKMAZJGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine Hydrochloride: Physicochemical & Class Profile


1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride (CAS 1171786-31-4) is a synthetic phenethylamine derivative characterized by a 4-butoxy-3-methoxyphenyl substitution pattern [1]. As the hydrochloride salt of a chiral amine, it possesses a molecular weight of 259.77 g/mol (free base: 223.31 g/mol) and an asymmetric carbon atom . The compound is primarily offered at a standard purity of 95% . Structurally, it belongs to the substituted phenethylamine class, with the butoxy substituent at the para position conferring enhanced lipophilicity (LogP ~3.3) relative to simpler methoxylated analogs .

Chiral Amine
Racemic α-methyl phenethylamine HCl salt; supports asymmetric synthesis and chiral chromatography method development.
Lipophilicity
4-Butoxy-3-methoxy substitution confers elevated lipophilicity relative to methoxy-only analogs, for membrane partitioning studies.
Form
Hydrochloride salt with improved aqueous solubility, suitable for biological buffer systems without high organic co-solvent.

Why 1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine HCl Cannot Be Substituted


Substituted phenethylamines exhibit substantial variation in lipophilicity, steric bulk, and hydrogen-bonding capacity as a function of ring substituents [1]. The 4-butoxy-3-methoxyphenyl motif in the target compound yields a calculated LogP of 3.3156, which is approximately 2.6-fold higher than that of the unsubstituted parent 4-methoxyphenethylamine (LogP ~1.26) [2]. This log-unit increase translates to an estimated 400-fold greater partition coefficient into octanol, a change that directly alters membrane permeability, protein binding, and metabolic stability in biological systems [3]. Furthermore, the presence of a single methoxy group ortho to the butoxy chain (rather than the 3,5-dimethoxy pattern of Buscaline) introduces a distinct electronic and steric environment that influences reactivity in synthetic derivatization and receptor engagement [4]. Consequently, interchanging this compound with a lower-LogP analog or a differently substituted regioisomer without compensating for these differences will yield non-comparable data in assays or divergent outcomes in synthetic routes.

1
LogP difference >2 units vs. 4-methoxyphenethylamine may shift membrane partitioning and assay behavior; direct substitution without adjustment can produce non-comparable data.
2
3-Methoxy-4-butoxy substitution pattern differs electronically and sterically from 3,5-dimethoxy analogs; reactivity and receptor engagement may not transfer.
3
Presence of a chiral center (racemic) vs. achiral analogs limits interchangeability in enantioselective synthesis or chiral chromatography workflows.

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine HCl: Evidence vs. Structural Analogs


Lipophilicity Compared to 4-Methoxy and 3,4-Dimethoxy Analogs

The computed LogP for 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is 3.3156 . In contrast, 4-methoxyphenethylamine exhibits a LogP of 1.26 [1], and 3,4-dimethoxyphenethylamine exhibits a LogP of approximately 1.2 . The target compound is thus approximately 2 log units more lipophilic, corresponding to a predicted 100-fold higher octanol-water partition coefficient.

LogP vs. 4-MeO & 3,4-diMeO
Reported
ΔLogP ≈ +2.1
Supports lipophilicity-driven assay design
Computational prediction; verify experimentally
Lipophilicity ADME Membrane Permeability

Lipophilicity vs. Buscaline (3,5-Dimethoxy-4-butoxy Analog)

The target compound's LogP (3.3156) is higher than that reported for Buscaline (3,5-dimethoxy-4-butoxyphenethylamine), which has a calculated LogP of approximately 2.49 [1]. This difference of ΔLogP ≈ +0.83 suggests that the replacement of a 3-methoxy group with a hydrogen atom (i.e., the 3,5-dimethoxy vs. 3-methoxy substitution) increases lipophilicity by roughly a factor of 7.

LogP vs. Buscaline
Reported
ΔLogP ≈ +0.83
Differentiates within 4-butoxy series; may affect passive diffusion ranking
Computed value; confirm with shake-flask or HPLC method
Lipophilicity Structure-Activity Relationship Buscaline

Chiral Center for Enantioselective Applications

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride contains one asymmetric carbon atom (chiral center) at the alpha-position to the amine . The compound is supplied as a racemic mixture (as indicated by the absence of stereochemical descriptors in the vendor listing) with a standard purity of 95% . This contrasts with non-chiral phenethylamine analogs such as 4-methoxyphenethylamine, which lack a chiral center at the alpha-carbon.

Chiral Center
Class-level
Present (racemic) vs. absent
Enables racemic building block use; achiral analogs cannot serve in asymmetric synthesis
Based on structure; single enantiomers not available
Chiral Amine Asymmetric Synthesis Enantiomeric Purity

Molecular Weight and Salt Form: Dosing and Solubility

The molecular weight of 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is 259.77 g/mol, representing a 16.3% increase over the free base (223.31 g/mol) [1]. The hydrochloride salt form is expected to enhance aqueous solubility relative to the free base due to increased polarity and ionic character.

Salt Form & MW
Class-level
259.77 g/mol (HCl), 16.3% mass increase
Supports molarity calculation and aqueous solubility expectation
Hydrochloride salt improves buffer compatibility
Molecular Weight Hydrochloride Salt Solubility

TPSA and Blood-Brain Barrier Penetration

The computed Topological Polar Surface Area (TPSA) for 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is 44.48 Ų . This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [1]. In comparison, Buscaline (3,5-dimethoxy-4-butoxyphenethylamine) is predicted to have a TPSA of 53.71 Ų (due to the additional methoxy oxygen) [2].

TPSA vs. Buscaline
Reported
44.48 Ų (vs. 53.71 Ų)
Lower TPSA suggests better passive membrane diffusion potential
Below 90 Ų CNS threshold; computed value
TPSA Blood-Brain Barrier CNS Penetration

Purity and Analytical Documentation Comparability

Multiple reputable vendors (AKSci, ChemScene, Fluorochem, Bidepharm) supply this compound at a consistent minimum purity specification of 95% . Vendors offer batch-specific Certificates of Analysis (CoA) including NMR, HPLC, or GC data upon request . This level of analytical documentation is comparable to that provided for established research chemicals like 4-methoxyphenethylamine (typically ≥98%) but with less extensive impurity profiling than pharmacopeial standards.

Purity Specification
Specification review
95% min.; CoA (NMR/HPLC/GC)
Consistent supplier specification supports batch-to-batch reproducibility
Verify purity suitability for assay sensitivity
Purity Certificate of Analysis Quality Assurance

1-(4-Butoxy-3-methoxyphenyl)ethan-1-amine HCl: Research & Industrial Applications


Lipophilicity-Driven Membrane Permeability Assays

With a LogP of 3.3156 , this compound is >2 log units more lipophilic than 4-methoxyphenethylamine (LogP 1.26) [1] and ~0.8 log units more lipophilic than Buscaline (LogP ~2.49) [2]. This pronounced lipophilicity makes it suitable for studies examining the relationship between logP and passive membrane diffusion, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell monolayer experiments, where it can serve as a high-LogP reference compound in a homologous series.

Chiral Building Block: Asymmetric Synthesis & Chiral Chromatography

The presence of one asymmetric carbon atom (chiral center) allows this compound to be employed as a racemic amine substrate in enantioselective catalysis or as a calibration standard for chiral HPLC and SFC method development. In contrast to achiral analogs like 4-methoxyphenethylamine, it can be used to evaluate chiral stationary phases or to optimize separation conditions for alpha-methyl substituted phenethylamines.

CNS Scaffold with Favorable BBB Penetration

The computed TPSA of 44.48 Ų lies well below the established 90 Ų threshold for favorable BBB penetration [1]. Combined with its moderate molecular weight (259.77 g/mol) and a single hydrogen bond donor , this compound meets multiple physicochemical criteria associated with CNS drug-likeness. It may therefore be prioritized as a starting scaffold for medicinal chemistry programs targeting central nervous system disorders, particularly where the 4-butoxy-3-methoxyphenyl motif offers a distinct pharmacophore compared to more polar analogs.

SAR Studies: 4-Alkoxy Phenethylamine Series

As a member of the 4-alkoxy-3-methoxyphenethylamine series, this compound occupies a specific position in the SAR matrix defined by alkoxy chain length and methoxy substitution pattern. Its LogP (3.3156) and TPSA (44.48 Ų) differentiate it from both the unsubstituted parent (4-methoxyphenethylamine) and the 3,5-dimethoxy analog (Buscaline) [1][2]. It is therefore appropriate for inclusion in systematic SAR studies aimed at correlating lipophilicity and polar surface area with biological activity, receptor binding affinity, or metabolic stability across a congeneric series.

Application
Selection Property
Validation Focus
Membrane Permeability Assays
Lipophilicity ranking
Partitioning behavior (PAMPA/Caco-2)
Chiral Chromatography Development
Racemic chiral center
Enantiomeric separation optimization
CNS Penetration Screening
Low TPSA profile
BBB permeation prediction
Phenethylamine SAR Studies
Alkoxy/methoxy substitution
Lipophilicity-activity correlation

Technical Documentation Hub

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29 linked technical documents
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